4-(2-Carbamoylphenyl)benzoic acid
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Overview
Description
4-(2-Carbamoylphenyl)benzoic acid is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzoic acid, where the carboxyl group is substituted with a carbamoylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carbamoylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzamide with 4-bromobenzoic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Carbamoylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-Carbamoylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Carbamoylphenyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar structure but with an amino group instead of a carbamoyl group.
4-Nitrobenzoic acid: Contains a nitro group, leading to different reactivity and applications.
4-Hydroxybenzoic acid: Features a hydroxyl group, commonly used in the production of parabens.
Uniqueness
4-(2-Carbamoylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its carbamoyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
281232-92-6 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-(2-carbamoylphenyl)benzoic acid |
InChI |
InChI=1S/C14H11NO3/c15-13(16)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(17)18/h1-8H,(H2,15,16)(H,17,18) |
InChI Key |
UKCSLEZAFXRSQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C(=O)N |
Origin of Product |
United States |
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